1-(2-methoxyethyl)-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
1-(2-methoxyethyl)-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidinone core, substituted with various functional groups such as mercapto, methoxyethyl, methoxyphenyl, and trifluoromethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo a series of substitutions and additions to introduce the desired functional groups. Common reagents used in these reactions include trifluoromethylating agents, mercapto compounds, and methoxyethylating agents. The reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the mercapto group may yield disulfides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-(2-methoxyethyl)-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Researchers explore its potential as a pharmaceutical agent, particularly in targeting specific diseases or conditions.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, altering the activity of the target molecule. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-mercaptoethanol: A simpler compound with a mercapto group, used as a reducing agent in biochemical applications.
Trifluoromethylpyridine: Contains a trifluoromethyl group and a pyridine ring, used in pharmaceuticals and agrochemicals.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups, used in various chemical and biological applications.
Uniqueness
1-(2-methoxyethyl)-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of functional groups and the pyrido[2,3-d]pyrimidinone core
Properties
IUPAC Name |
1-(2-methoxyethyl)-7-(3-methoxyphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3S/c1-26-7-6-24-15-14(16(25)23-17(24)28)12(18(19,20)21)9-13(22-15)10-4-3-5-11(8-10)27-2/h3-5,8-9H,6-7H2,1-2H3,(H,23,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURHKUJAQASBTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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